molecular formula C9H15N B1420850 4-Cyclobutylidenepiperidine CAS No. 1235439-91-4

4-Cyclobutylidenepiperidine

Cat. No.: B1420850
CAS No.: 1235439-91-4
M. Wt: 137.22 g/mol
InChI Key: GMNQAVMCCFHMMD-UHFFFAOYSA-N
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Description

4-Cyclobutylidenepiperidine is a chemical compound with the molecular formula C₉H₁₅N It is a piperidine derivative characterized by a cyclobutylidene group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylidenepiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutanone with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutylidenepiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Cyclobutylidenepiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclobutylidenepiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness of 4-Cyclobutylidenepiperidine: this compound is unique due to the presence of the cyclobutylidene group, which imparts distinct chemical and physical properties.

Biological Activity

4-Cyclobutylidenepiperidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. This compound may modulate the activity of these targets, leading to diverse biological effects. However, detailed studies are still necessary to elucidate the exact pathways involved in its action.

Neuroprotective Effects

Piperidine derivatives have been associated with neuroprotective effects, potentially influencing neurotransmitter uptake and ion channel modulation. This suggests that this compound could have applications in treating neurodegenerative diseases . The PASS analysis indicates a high probability of various pharmacological effects related to central nervous system disorders .

Data Table: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeIC50 Value (μM)Reference
N-(piperidine-4-yl)benzamide (47)Antitumor (HepG2 cells)0.25
Piperidine-4-carboxamide (16g)CCR5 Inhibitor25.73
LAS-250AntineoplasticN/A
LAS-252NeuroprotectiveN/A

Case Study 1: Antitumor Activity Evaluation

In a study evaluating novel piperidine derivatives, compound 47 demonstrated significant antitumor activity against HepG2 cells. The mechanism involved cell cycle arrest mediated by the p53/p21 pathway, highlighting the therapeutic potential of piperidine-based compounds in cancer treatment .

Case Study 2: Neuroprotective Properties

Research into piperidine derivatives has shown promising results regarding their neuroprotective effects. The compounds were found to affect neurotransmitter uptake and modulate ion channels, suggesting their utility in treating conditions like Parkinson's disease and other neurodegenerative disorders .

Properties

IUPAC Name

4-cyclobutylidenepiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-8(3-1)9-4-6-10-7-5-9/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNQAVMCCFHMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCNCC2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-91-4
Record name 4-cyclobutylidenepiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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